Cas no 1805420-97-6 (3-(Difluoromethyl)-2-iodo-4-nitropyridine-5-carboxaldehyde)

3-(Difluoromethyl)-2-iodo-4-nitropyridine-5-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 3-(Difluoromethyl)-2-iodo-4-nitropyridine-5-carboxaldehyde
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- インチ: 1S/C7H3F2IN2O3/c8-6(9)4-5(12(14)15)3(2-13)1-11-7(4)10/h1-2,6H
- InChIKey: MELHWFNPQTYYIZ-UHFFFAOYSA-N
- SMILES: IC1C(C(F)F)=C(C(C=O)=CN=1)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 261
- XLogP3: 1.4
- トポロジー分子極性表面積: 75.8
3-(Difluoromethyl)-2-iodo-4-nitropyridine-5-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029023983-250mg |
3-(Difluoromethyl)-2-iodo-4-nitropyridine-5-carboxaldehyde |
1805420-97-6 | 95% | 250mg |
$1,058.40 | 2022-04-01 | |
Alichem | A029023983-500mg |
3-(Difluoromethyl)-2-iodo-4-nitropyridine-5-carboxaldehyde |
1805420-97-6 | 95% | 500mg |
$1,819.80 | 2022-04-01 | |
Alichem | A029023983-1g |
3-(Difluoromethyl)-2-iodo-4-nitropyridine-5-carboxaldehyde |
1805420-97-6 | 95% | 1g |
$2,895.00 | 2022-04-01 |
3-(Difluoromethyl)-2-iodo-4-nitropyridine-5-carboxaldehyde 関連文献
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
3-(Difluoromethyl)-2-iodo-4-nitropyridine-5-carboxaldehydeに関する追加情報
Research Brief on 3-(Difluoromethyl)-2-iodo-4-nitropyridine-5-carboxaldehyde (CAS: 1805420-97-6)
3-(Difluoromethyl)-2-iodo-4-nitropyridine-5-carboxaldehyde (CAS: 1805420-97-6) is a specialized pyridine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound serves as a versatile intermediate in the synthesis of various bioactive molecules, particularly in the development of pharmaceuticals targeting infectious diseases and cancer. Recent studies have highlighted its potential as a key building block in the construction of novel heterocyclic compounds with enhanced pharmacological properties.
The structural uniqueness of 3-(Difluoromethyl)-2-iodo-4-nitropyridine-5-carboxaldehyde lies in its multifunctional groups, including the difluoromethyl, iodo, nitro, and aldehyde moieties. These functional groups enable diverse chemical transformations, making it a valuable scaffold for drug discovery. Recent research has focused on leveraging its reactivity in cross-coupling reactions, nucleophilic substitutions, and cyclization processes to generate libraries of potential drug candidates.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized this compound as a precursor for the synthesis of novel kinase inhibitors. The study demonstrated that derivatives of 3-(Difluoromethyl)-2-iodo-4-nitropyridine-5-carboxaldehyde exhibited potent inhibitory activity against specific oncogenic kinases, with IC50 values in the nanomolar range. This finding underscores its potential in targeted cancer therapies.
Another significant application of this compound was reported in a recent Bioorganic & Medicinal Chemistry Letters article, where it was employed in the development of antimicrobial agents. The study revealed that structural modifications of the pyridine core led to compounds with broad-spectrum activity against drug-resistant bacterial strains. The presence of the difluoromethyl group was particularly noted for enhancing metabolic stability and bioavailability.
Ongoing research is also exploring the use of 3-(Difluoromethyl)-2-iodo-4-nitropyridine-5-carboxaldehyde in radiopharmaceuticals. Its iodine moiety allows for easy radiolabeling, making it a promising candidate for imaging and therapeutic applications in nuclear medicine. Preliminary results from in vivo studies suggest favorable pharmacokinetic profiles for radiolabeled derivatives.
Despite its promising applications, challenges remain in the large-scale synthesis and purification of this compound. Recent advancements in flow chemistry and catalytic methods have shown potential in addressing these issues, with several patents filed in 2024 describing improved synthetic routes. These developments are expected to facilitate broader adoption of this intermediate in pharmaceutical R&D.
In conclusion, 3-(Difluoromethyl)-2-iodo-4-nitropyridine-5-carboxaldehyde (CAS: 1805420-97-6) represents a valuable chemical entity with diverse applications in drug discovery. Its unique structural features and demonstrated biological activities position it as a compound of continued interest in the chemical biology and medicinal chemistry communities. Future research directions likely include further exploration of its structure-activity relationships and development of more efficient synthetic methodologies.
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